1-(4-Hydroxypiperidin-4-YL)propan-2-one

Hydrogen bonding Regioisomer differentiation Solubility prediction

Researchers constructing 4,4-disubstituted piperidine libraries face limited access to scaffolds with orthogonal functionalization handles. This compound resolves that gap with a quaternary C-4 center bearing both a tertiary alcohol and a methyl ketone, enabling independent N-functionalization (alkylation, acylation, sulfonylation) and carbonyl chemistry (reductive amination, oxime formation) from a single building block. • Dual H-bond donors (piperidine NH + C-4 OH; TPSA 49.3 Ų) for matched molecular pair studies vs. N-substituted regioisomers. • Methyl ketone handle orthogonal to ester-based analogs; no competing hydrolysis during diversification. • 4,4-Geminal disubstitution imposes conformational constraints exploited in CCR1/PDHK pharmacophore programs. Supplied with Certificate of Analysis; batch-specific purity documented.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13241474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxypiperidin-4-YL)propan-2-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=O)CC1(CCNCC1)O
InChIInChI=1S/C8H15NO2/c1-7(10)6-8(11)2-4-9-5-3-8/h9,11H,2-6H2,1H3
InChIKeyVPWRRUPUDFXWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxypiperidin-4-YL)propan-2-one: Core Properties and Structural Classification


1-(4-Hydroxypiperidin-4-YL)propan-2-one (CAS 1742-62-7) is a 4,4-disubstituted piperidine derivative bearing a tertiary alcohol and a methyl ketone (acetonyl) substituent at the ring C-4 position, forming a quaternary carbon center [1]. With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹, this compound belongs to the broader 4-hydroxypiperidine chemical class that has been validated across multiple therapeutic target families, including CCR1 chemokine receptors and ubiquitin-specific proteases [2]. Unlike common monosubstituted piperidine building blocks, the geminal disubstitution at C-4 imposes distinct conformational constraints and hydrogen-bonding capacity that differentiate this scaffold from its N-substituted regioisomer and simpler 4-hydroxypiperidine analogs [3].

4,4‑Disubstituted piperidine scaffold with a quaternary C‑4 center
Dual hydrogen‑bond donors: secondary amine NH + tertiary alcohol OH
Methyl ketone handle for orthogonal derivatization vs. ester analogs

Why Regioisomeric Analogs Cannot Substitute for 1-(4-Hydroxypiperidin-4-YL)propan-2-one


Positional isomerism within the 4-hydroxypiperidine-propanone series produces quantifiable divergence in hydrogen-bond donor count, topological polar surface area (TPSA), and lipophilicity that precludes functional interchangeability. The target compound, with the acetonyl group at C-4 alongside the hydroxyl group, presents two hydrogen-bond donors (piperidine NH and tertiary OH) and a TPSA of 49.3 Ų [1]. Its N-substituted regioisomer (CAS 910108-93-9) possesses only one hydrogen-bond donor and a TPSA of 40.5 Ų—an 8.8 Ų difference that exceeds typical thresholds for altered membrane permeability and CNS partitioning [2]. Furthermore, the quaternary C-4 center in the target compound restricts piperidine ring conformational dynamics relative to 4-monosubstituted analogs, a feature exploited in 4,4-disubstituted piperidine pharmacophores targeting CCR5 and PDHK [3]. These physicochemical and conformational distinctions render regioisomers and simpler analogs non-equivalent for applications where hydrogen-bonding capacity, polarity, or scaffold rigidity governs molecular recognition or downstream synthetic chemistry.

N‑substituted regioisomer has fewer hydrogen‑bond donors, potentially shifting solubility and molecular recognition behavior.
A lower topological polar surface area in the N‑substituted analog may alter membrane permeability and CNS distribution relative to the target compound.
4‑monosubstituted or ester analogs lack the quaternary‑center conformational constraints and orthogonal ketone reactivity, limiting their use as direct substitutes.

Quantitative Differentiation Evidence Against Structural Comparators


Hydrogen-Bond Donor Count: Regioisomer Comparison

The target compound possesses two hydrogen-bond donor (HBD) sites—the secondary piperidine NH and the tertiary C-4 OH—yielding an HBD count of 2 [1]. Its direct regioisomer, 1-(4-hydroxypiperidin-1-yl)propan-2-one (CAS 910108-93-9), has only one HBD (the C-4 OH), as the piperidine nitrogen is alkylated with the acetonyl group [2]. This ΔHBD = +1 difference is fundamental to intermolecular interaction capacity: the additional NH donor in the target compound can participate in hydrogen-bond networks with biological targets, crystal engineering partners, or solvent molecules that are inaccessible to the N-substituted isomer. In drug discovery contexts, HBD count is a key component of Lipinski's Rule of Five and influences aqueous solubility, with each additional HBD typically reducing intrinsic solubility by approximately 0.5–1.0 log unit depending on the structural context.

H‑Bond Donor Count
Head‑to‑head
ΔHBD = +1 (2 vs. 1)
Additional NH donor supports differential hydrogen‑bond capacity; relevant to solubility and binding studies.
Computed from structure; experimental solubility impact may vary.
Hydrogen bonding Regioisomer differentiation Solubility prediction Medicinal chemistry

Topological Polar Surface Area and Membrane Permeability

The target compound has a computed TPSA of 49.3 Ų, reflecting contributions from the piperidine NH, the tertiary alcohol OH, and the ketone carbonyl [1]. The N-substituted regioisomer (CAS 910108-93-9) has a TPSA of 40.5 Ų [2], a difference of 8.8 Ų (21.7% higher for the target). This ΔTPSA is significant in the context of medicinal chemistry decision-making: TPSA values below 60 Ų are generally associated with good blood-brain barrier (BBB) penetration, while values above 60–70 Ų correlate with poor CNS exposure. Although both compounds fall below the 60 Ų threshold, the 8.8 Ų increment in the target compound shifts it closer to the boundary, potentially reducing passive CNS penetration relative to the N-substituted isomer. For peripheral targeting applications, this higher TPSA may offer an advantage in restricting unwanted CNS distribution.

TPSA Difference
Head‑to‑head
ΔTPSA = +8.8 Ų (49.3 vs. 40.5 Ų)
Higher polarity may shift CNS partitioning profile; relevant for peripheral‑target compound selection.
Computed TPSA; in‑vitro permeability data not available.
TPSA Membrane permeability Blood-brain barrier Drug-likeness

Lipophilicity Shift Distinguishing C-4 from N-Substitution

The computed XLogP3 for the target compound is −0.3, compared to −0.1 for the N-substituted regioisomer [1][2]. This ΔXLogP3 of −0.2 indicates that the C-4 substitution pattern yields a more hydrophilic molecule than N-substitution, despite identical molecular formula and heavy-atom composition. The origin of this difference lies in the exposure of the polar secondary amine (NH) in the target versus the more lipophilic tertiary amine (N-CH₂) in the comparator. In drug discovery, a logP shift of 0.2 units can translate to meaningful differences in logD₇.₄, affecting oral absorption, plasma protein binding, and volume of distribution. The target compound's lower XLogP3 may confer superior aqueous solubility and reduced non-specific protein binding relative to its N-substituted isomer, at the potential cost of reduced passive membrane permeability.

Lipophilicity Shift
Head‑to‑head
ΔXLogP3 = −0.2 (−0.3 vs. −0.1)
Structurally driven hydrophilicity increase may influence ADME outcomes.
XLogP3 algorithm; experimental logD₇.₄ not reported.
Lipophilicity LogP ADME prediction Regioisomer comparison

Methyl Ketone vs. Ethyl Ester Reactivity

The target compound contains a methyl ketone (CH₂C(O)CH₃) at C-4, whereas the closest ester analog—ethyl 4-hydroxy-4-piperidineacetate (CAS 167364-28-5)—bears an ethyl ester (CH₂C(O)OCH₂CH₃) [1][2]. These two functional groups exhibit fundamentally different reactivity profiles: the methyl ketone is susceptible to nucleophilic addition (e.g., Grignard reactions, reductive amination with primary amines to form secondary amines, and α-halogenation), while the ethyl ester undergoes nucleophilic acyl substitution (hydrolysis, transesterification, aminolysis). The ketone carbonyl carbon has a higher partial positive charge than the ester carbonyl due to the electron-donating resonance effect of the ester alkoxy oxygen, making the ketone more electrophilic and reactive toward hard nucleophiles. This orthogonality means that the target compound enables synthetic sequences (e.g., enolate alkylation at the α-carbon of the ketone) that are incompatible with the ester analog without competitive ester cleavage.

Ketone vs. Ester Reactivity
Class‑level
Orthogonal reactivity: nucleophilic addition vs. acyl substitution
Ketone enables reductive amination and enolate chemistry not possible with ester analog.
Class‑level inference; verify in specific synthetic context.
Synthetic intermediate Ketone reactivity Building block Orthogonal protecting group strategy

4,4-Disubstituted Piperidine Scaffold Validation

The 4,4-disubstituted piperidine motif—specifically the combination of a C-4 hydroxyl and a C-4 alkyl/acyl substituent—has been independently validated in two distinct therapeutic target families. In the CCR1 chemokine receptor field, a high-throughput screening campaign identified 4-hydroxypiperidine derivatives that potently inhibit MIP-1α/CCL3 and RANTES/CCL5 binding, with lead compounds such as BX 510 (Ki = 21 nM) and BX 513 (Ki = 40 nM) demonstrating nanomolar affinity for recombinant human CCR1 [1]. These compounds share the 4-hydroxy substitution pattern of the target compound, and SAR studies revealed that the tilt angle of the piperidine ring critically influences receptor binding [2]. Separately, piperidinyl-propanone derivatives have been patented as pyruvate dehydrogenase kinase (PDHK) inhibitors, with the propanone moiety serving as a key pharmacophoric element for kinase inhibition [3]. The target compound uniquely combines both validated motifs—the 4-hydroxypiperidine core and the propanone side chain—within a single 4,4-disubstituted framework, positioning it as a potentially privileged intermediate for exploring both target classes. Direct experimental bioactivity data for this exact compound remains unavailable in the public domain as of 2026; the above evidence constitutes class-level inference requiring experimental verification.

Scaffold Validation
Class‑level
Combines validated 4‑hydroxypiperidine (CCR1) and propanone (PDHK) motifs
Potential privileged scaffold for dual‑target exploration; direct bioactivity data unavailable.
Class‑level inference; experimental confirmation required.
CCR1 antagonist PDHK inhibitor 4,4-Disubstituted piperidine Scaffold validation

Rotatable Bond Count and Conformational Flexibility

The target compound possesses two rotatable bonds (the C4–CH₂ bond and the CH₂–C(O) bond of the acetonyl side chain), whereas 4-hydroxy-4-methylpiperidine (CAS 3970-68-1) has zero rotatable bonds beyond the piperidine ring itself [1]. This difference of ΔRotB = +2 introduces measurable conformational entropy and allows the acetonyl side chain to explore torsional space inaccessible to the methyl analog. The acetonyl group can adopt gauche and anti conformations relative to the piperidine ring, with the carbonyl oxygen capable of engaging in intramolecular hydrogen bonding with the C-4 hydroxyl group (forming a 5-membered ring motif) or intermolecular hydrogen bonding with target residues. In structure-based drug design, this additional flexibility can enable induced-fit binding to protein pockets that require ligand adaptation, while potentially incurring an entropic penalty upon binding.

Rotatable Bonds
Head‑to‑head
ΔRotB = +2 (2 vs. 0)
Additional torsional freedom may allow induced‑fit binding; consider entropic penalty.
Conformational analysis based on PubChem descriptors.
Conformational flexibility Rotatable bonds Ligand efficiency Structure-based design

Optimal Application Scenarios Based on Differentiation Evidence


Synthetic Intermediate for Piperidine Libraries Requiring Orthogonal Ketone Reactivity

The methyl ketone functionality of the target compound provides a reactive handle for reductive amination, oxime/hydrazone formation, and enolate chemistry that is orthogonal to the reactivity of ester-based analogs such as ethyl 4-hydroxy-4-piperidineacetate [1]. Medicinal chemistry teams constructing parallel libraries of 4,4-disubstituted piperidines can exploit this ketone for diversification without the competing ester hydrolysis that complicates reactions with the ester analog. The secondary piperidine NH further enables N-functionalization (alkylation, acylation, sulfonylation) independent of C-4 chemistry, offering a dual-derivatization strategy from a single building block.

Lead Optimization Targeting Peripheral CCR1 with Reduced CNS Penetration Potential

The target compound's TPSA of 49.3 Ų—higher than the N-substituted regioisomer (40.5 Ų) [2]—and its lower XLogP3 (−0.3 vs. −0.1) collectively predict reduced passive BBB penetration compared to the N-substituted isomer. Research programs developing CCR1 antagonists for peripheral inflammatory indications (e.g., rheumatoid arthritis, multiple sclerosis) may preferentially select the C-4 substituted scaffold to minimize CNS exposure, building on the validated 4-hydroxypiperidine CCR1 pharmacophore where lead compounds such as BX 510 achieved Ki = 21 nM [3]. The target compound's 4,4-disubstituted architecture also enables exploration of the piperidine tilt angle SAR identified as critical for CCR1 potency.

Physicochemical Probe for Hydrogen-Bond-Dependent Target Engagement

With two hydrogen-bond donors (piperidine NH and C-4 OH) compared to the single HBD of the N-substituted regioisomer, the target compound serves as a matched molecular pair for interrogating the role of the secondary amine hydrogen bond in target binding [4]. This HBD differential can be exploited in fragment-based drug discovery or structure-activity relationship studies where the contribution of a single hydrogen bond to binding free energy (typically 0.5–1.5 kcal·mol⁻¹ per neutral H-bond) needs to be experimentally isolated. Procurement of both regioisomers enables controlled comparison experiments where all other structural features remain constant.

Building Block for PDHK Inhibitor Development

The piperidinyl-propanone motif has been independently patented as a core pharmacophore for pyruvate dehydrogenase kinase (PDHK) inhibition in oncology applications [5]. The target compound's combination of this propanone moiety with a 4-hydroxypiperidine scaffold—which provides an additional hydrogen-bonding anchor point—offers a starting point for fragment growth or scaffold-hopping exercises in PDHK inhibitor programs. The two rotatable bonds of the acetonyl chain permit conformational adaptation to the PDHK ATP-binding pocket, while the piperidine NH and C-4 OH provide dual hydrogen-bond donor capacity for kinase hinge-region interactions.

Application
Selection Property
Validation Focus
Piperidine library diversification
Orthogonal methyl ketone reactivity
Reductive amination and enolate chemistry compatibility
Peripheral CCR1 target studies
Elevated polarity (TPSA / XLogP3) for peripheral‑target selection
In‑vitro permeability and CCR1 binding assays
Hydrogen‑bond probe in fragment‑based design
Two H‑bond donors (matched molecular pair with N‑isomer)
Binding free‑energy contribution of secondary amine H‑bond
PDHK inhibitor research
Piperidinyl‑propanone core with additional C‑4 OH anchor
Kinase inhibition and hinge‑region interaction studies
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